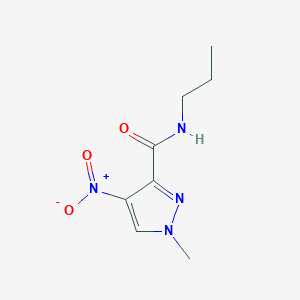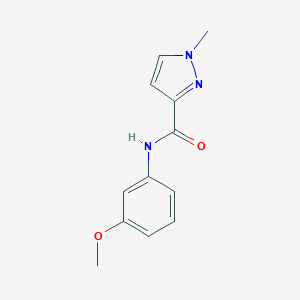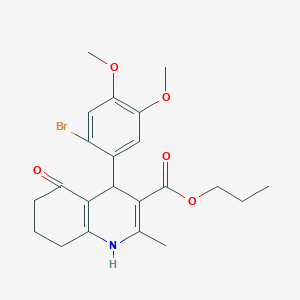![molecular formula C25H22N2O4S B333456 ethyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B333456.png)
ethyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline and furan derivatives, followed by their coupling to form the quinolinyl-furan intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product.
Preparation of Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.
Preparation of Furan Derivative: The furan derivative can be synthesized by the reaction of 2-methylfuran with acetic anhydride, followed by cyclization.
Coupling Reaction: The quinoline and furan derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Cyclization and Esterification: The coupled product undergoes cyclization in the presence of a base, followed by esterification with ethanol to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide and other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinoline N-oxide, oxidized thiophene derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of ethyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exerting its anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparación Con Compuestos Similares
Ethyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, are known for their anti-inflammatory and anesthetic properties
Quinoline Derivatives: Compounds like chloroquine and quinine, which contain a quinoline ring, are well-known antimalarial agents.
Furan Derivatives: Compounds like furanocoumarins, which contain a furan ring, are known for their phototoxic and anticancer properties.
The uniqueness of ethyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate lies in its combination of these three heterocyclic systems, which imparts a diverse range of chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C25H22N2O4S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O4S/c1-3-30-25(29)22-16-8-6-10-21(16)32-24(22)27-23(28)17-13-19(20-12-11-14(2)31-20)26-18-9-5-4-7-15(17)18/h4-5,7,9,11-13H,3,6,8,10H2,1-2H3,(H,27,28) |
Clave InChI |
IXZQCTRPOLYGQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B333373.png)


![methyl 4-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B333378.png)
![ethyl 2-chloro-5-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333379.png)
![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B333380.png)
![3-(Ethylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B333385.png)

![2-[(2-Methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B333389.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B333392.png)
![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333395.png)
![propyl 2-(1-naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333396.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B333398.png)
